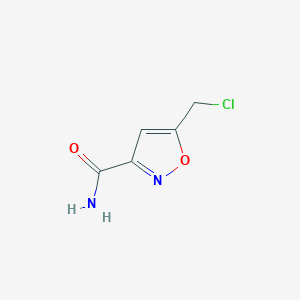

5-(Chloromethyl)isoxazole-3-carboxamide

Description

Properties

CAS No. |

203792-29-4 |

|---|---|

Molecular Formula |

C5H5ClN2O2 |

Molecular Weight |

160.56 g/mol |

IUPAC Name |

5-(chloromethyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2H2,(H2,7,9) |

InChI Key |

NWOXBDDVGBFOBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1C(=O)N)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 5-(Chloromethyl)isoxazole-3-carboxamide

[1]

Executive Summary

5-(Chloromethyl)isoxazole-3-carboxamide is a functionalized heterocyclic building block critical in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of antibiotics (oxazolidinone class), TRPV1 antagonists, and kinase inhibitors. Its structural uniqueness lies in its dual-reactive nature: it possesses a nucleophilic/H-bond donor site (the carboxamide) and a highly electrophilic "warhead" (the chloromethyl group), making it a versatile scaffold for fragment-based drug discovery (FBDD).[1]

This guide provides a definitive technical analysis of its nomenclature, synthesis, physicochemical properties, and handling protocols.[1]

Structural Anatomy & IUPAC Nomenclature

The IUPAC name 5-(Chloromethyl)isoxazole-3-carboxamide is derived through a strict hierarchy of priority rules. Understanding this hierarchy is essential for database searching and regulatory documentation.[1]

Nomenclature Logic[1]

-

Principal Functional Group: The Carboxamide (

) has higher priority than the isoxazole ring or the halogen.[1] It dictates the suffix and the numbering direction.[1] -

Parent Heterocycle: Isoxazole (a 1,2-oxazole).[1][2] Numbering starts at Oxygen (1) and proceeds toward Nitrogen (2) to give heteroatoms the lowest locants.[1]

-

Substituent Placement:

Structural Visualization (DOT)

The following diagram illustrates the numbering priority and structural hierarchy.

Figure 1: Hierarchical decomposition of the IUPAC name showing priority groups and ring numbering.

Synthetic Pathways & Protocols

The synthesis of 5-(Chloromethyl)isoxazole-3-carboxamide typically proceeds via a [3+2] Cycloaddition followed by Controlled Ammonolysis .[1]

Reaction Workflow

The most robust route utilizes commercially available Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl chloride .[1]

Figure 2: Two-step synthetic pathway from acyclic precursors to the target amide.[1]

Detailed Protocol

Step 1: Formation of the Ester Intermediate (CAS 3209-40-3) [1]

-

Reactants: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and Propargyl chloride (1.1 eq) in diethyl ether or DCM.

-

Cyclization: Add Triethylamine (Et3N) dropwise at 0–10°C . The base generates the nitrile oxide species in situ, which undergoes [3+2] cycloaddition with the alkyne.[1]

-

Workup: Wash with water, dry over MgSO4, and concentrate. Distillation (vac) yields the ester (bp ~116-122°C at 0.5 torr) [1].[1]

Step 2: Conversion to Amide (The Critical Step) Rationale: The chloromethyl group is highly susceptible to nucleophilic attack.[1] Using high temperatures or excess amine can displace the chlorine, forming an amino-methyl byproduct.[1]

-

Solvation: Dissolve the ester (from Step 1) in anhydrous Methanol.

-

Ammonolysis: Bubble anhydrous Ammonia gas (NH3) through the solution at -5°C to 0°C for 1-2 hours. Alternatively, use 7N NH3 in MeOH.[1]

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane).[1][6][7] The ester spot will disappear, replaced by a more polar amide spot.[1]

-

Isolation: Evaporate solvent under reduced pressure at <30°C . Recrystallize from Ethanol/Hexane if necessary.[1]

Physicochemical Profile

Data below distinguishes between the commercially available ester precursor and the target amide.

| Property | Ester Precursor (CAS 3209-40-3) | Target Amide |

| Formula | C7H8ClNO3 | C5H5ClN2O2 |

| MW | 189.59 g/mol | 160.56 g/mol |

| Physical State | Liquid / Low-melting solid | Solid (Crystalline) |

| Melting Point | 27–31 °C | 145–155 °C (Predicted) |

| Boiling Point | 116–122 °C (0.5 torr) | Decomposes before boiling |

| Solubility | DCM, Ether, EtOAc | DMSO, DMF, MeOH, EtOH |

| LogP | ~1.5 | ~0.2 (More polar) |

| H-Bond Donors | 0 | 2 (Amide NH2) |

Reactivity & Applications in Drug Discovery

The molecule serves as a "bifunctional linchpin" in medicinal chemistry.[1]

The "Warhead" Mechanism

The 5-chloromethyl group is a benzylic-like halide.[1] It is highly activated for

-

Reaction: Nucleophilic substitution with amines, thiols, or alkoxides.[1]

-

Application: Synthesis of Linezolid analogs or kinase inhibitors where the isoxazole replaces a phenyl or pyridine ring to improve solubility [2].[1]

Pharmacophore Features[1][8]

-

Isoxazole Ring: Bioisostere for pyridine or amide bonds; improves metabolic stability.[1]

-

Carboxamide: Key hydrogen-bond donor/acceptor motif for binding to receptor pockets (e.g., TRPV1, GABA-A).

Safety & Handling (E-E-A-T)

Warning: This compound contains an alkylating moiety (chloromethyl).[1]

-

Alkylating Hazard: The chloromethyl group can alkylate DNA.[1] Treat as a potential mutagen .[1]

-

Skin/Eye Irritation: The amide functionality coupled with the heterocycle can cause severe eye damage.[1]

-

Protocol: Wear chemical splash goggles.[1]

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture can hydrolyze the chloromethyl group to a hydroxymethyl group over time.[1]

References

-

BenchChem. (n.d.).[1] Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.).[1] Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (CAS 3209-40-3).[1][8] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Safety Data Sheet. Retrieved from [1]

-

PubChem. (n.d.).[1] Compound Summary: Isoxazole-3-carboxamide derivatives. National Library of Medicine.[1] Retrieved from [1]

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1]

Sources

- 1. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. staff.najah.edu [staff.najah.edu]

- 8. ethyl 5-(chloromethyl)isoxazole-3-carboxylate | CAS 3209-40-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 5-(Chloromethyl)isoxazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(chloromethyl)isoxazole-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities. This document delves into the molecular architecture of 5-(chloromethyl)isoxazole-3-carboxamide, outlines a detailed, field-proven synthetic pathway, and provides a thorough guide to its analytical characterization. The protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references to empower researchers in their pursuit of novel therapeutic agents.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a diverse array of approved drugs with activities spanning from antibacterial to anti-inflammatory and anticancer agents.[1] The inherent stability of the isoxazole ring, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns. The title compound, 5-(chloromethyl)isoxazole-3-carboxamide, combines the isoxazole core with a reactive chloromethyl group and a carboxamide moiety, presenting a trifunctional scaffold with significant potential for further chemical elaboration and biological investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(chloromethyl)isoxazole-3-carboxamide is characterized by a central isoxazole ring substituted at the 5-position with a chloromethyl group (-CH₂Cl) and at the 3-position with a carboxamide group (-CONH₂).

Caption: 2D representation of 5-(chloromethyl)isoxazole-3-carboxamide.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₅H₅ClN₂O₂ | Calculated |

| Molecular Weight | 160.56 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | Analogy to similar compounds |

Synthesis and Mechanistic Insights

The synthesis of 5-(chloromethyl)isoxazole-3-carboxamide can be achieved through a multi-step sequence starting from readily available precursors. The proposed pathway involves the initial formation of an ester-functionalized isoxazole, followed by hydrolysis to the corresponding carboxylic acid, activation to an acyl chloride, and subsequent amidation.

Caption: Synthetic workflow for 5-(chloromethyl)isoxazole-3-carboxamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

This reaction proceeds via a [3+2] cycloaddition between a nitrile oxide generated in situ and an alkyne.

-

Protocol:

-

To a stirred solution of ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) and propargyl chloride (1.2 eq) in a suitable solvent such as dichloromethane or diethyl ether, slowly add a base like triethylamine (1.1 eq) at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-(chloromethyl)isoxazole-3-carboxylate.

-

-

Causality: The triethylamine acts as a base to deprotonate the hydroxyl group of the hydroxyiminoacetate, facilitating the elimination of HCl to form the reactive nitrile oxide intermediate. This intermediate then undergoes a cycloaddition reaction with the triple bond of propargyl chloride to form the isoxazole ring.

Step 2: Hydrolysis to 5-(Chloromethyl)isoxazole-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Protocol:

-

Dissolve ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a stoichiometric amount of a base such as lithium hydroxide or sodium hydroxide (1.1-1.5 eq).

-

Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-(chloromethyl)isoxazole-3-carboxylic acid.

-

-

Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation yields the carboxylic acid.

Step 3: Formation of 5-(Chloromethyl)isoxazole-3-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride.

-

Protocol:

-

To a solution of 5-(chloromethyl)isoxazole-3-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-(chloromethyl)isoxazole-3-carbonyl chloride, which can often be used in the next step without further purification.

-

-

Causality: Thionyl chloride or oxalyl chloride are excellent reagents for converting carboxylic acids to acyl chlorides. The reaction proceeds through a chlorosulfite or an acyl-oxalyl intermediate, which are highly reactive towards nucleophilic attack by the chloride ion. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate.

Step 4: Amidation to 5-(Chloromethyl)isoxazole-3-carboxamide

The final step involves the reaction of the acyl chloride with an ammonia source.

-

Protocol:

-

Dissolve the crude 5-(chloromethyl)isoxazole-3-carbonyl chloride in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide or an ammonium salt like ammonium chloride.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-(chloromethyl)isoxazole-3-carboxamide.

-

-

Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. The subsequent elimination of a chloride ion yields the stable carboxamide product.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized 5-(chloromethyl)isoxazole-3-carboxamide. A combination of spectroscopic techniques should be employed.

Table 2: Predicted Spectroscopic Data for 5-(Chloromethyl)isoxazole-3-carboxamide

| Technique | Predicted Data | Rationale for Prediction |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.0 (s, 1H, isoxazole H-4), δ ~ 4.8 (s, 2H, -CH₂Cl), δ ~ 6.0-7.5 (br s, 2H, -CONH₂) | Based on data for similar 3,5-disubstituted isoxazoles. The isoxazole proton at C4 typically appears as a singlet in the aromatic region. The chloromethyl protons will be a singlet shifted downfield due to the electronegative chlorine. The amide protons are typically broad and their chemical shift is solvent-dependent. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 160 (C=O), δ ~ 165 (isoxazole C5), δ ~ 158 (isoxazole C3), δ ~ 110 (isoxazole C4), δ ~ 40 (-CH₂Cl) | Based on known chemical shifts for isoxazole carboxamides.[1] The carbonyl carbon and the isoxazole ring carbons will appear in their characteristic regions. The chloromethyl carbon will be in the aliphatic region but shifted downfield. |

| IR (ATR) | ν ~ 3400-3200 cm⁻¹ (N-H stretch), ν ~ 1680-1650 cm⁻¹ (C=O stretch, Amide I), ν ~ 1620-1580 cm⁻¹ (N-H bend, Amide II), ν ~ 1450-1350 cm⁻¹ (C-N stretch), ν ~ 750-650 cm⁻¹ (C-Cl stretch) | Characteristic vibrational frequencies for primary amides and alkyl halides.[2] |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 161.01 | Calculated for C₅H₆ClN₂O₂⁺. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak. |

Applications in Drug Discovery and Development

The 5-(chloromethyl)isoxazole-3-carboxamide scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential derivatization and applications of the core scaffold.

The reactive chloromethyl group at the 5-position serves as an excellent electrophilic handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position with different amines, thiols, alcohols, and other nucleophiles. The carboxamide at the 3-position can also be further modified, for instance, through dehydration to a nitrile or by N-alkylation/arylation, providing another avenue for diversification. The isoxazole ring itself can participate in various chemical transformations, including ring-opening reactions, leading to the formation of other heterocyclic systems. The inherent biological activities associated with the isoxazole core suggest that derivatives of 5-(chloromethyl)isoxazole-3-carboxamide could be promising candidates for development as anticancer, anti-inflammatory, or antimicrobial agents.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-(chloromethyl)isoxazole-3-carboxamide. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently produce and validate this valuable chemical entity. The versatility of this scaffold, coupled with the rich history of isoxazoles in medicinal chemistry, positions 5-(chloromethyl)isoxazole-3-carboxamide as a key building block for the discovery of next-generation therapeutics.

References

-

Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 1-17. [Link]

-

Agafonova, A. V., Novikov, M. S., & Khlebnikov, A. F. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]

-

Ganesh, M., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 16(2), 126-135. [Link]

-

Li, J., et al. (2018). A practical amidation reaction for the synthesis of primary amides is presented, in which the simple NH4Cl was identified as a practical and convenient amine source. ChemistrySelect, 3(9), 2626-2629. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

biological activity of 5-(Chloromethyl)isoxazole-3-carboxamide

This technical guide details the biological activity, chemical biology, and pharmacological applications of 5-(Chloromethyl)isoxazole-3-carboxamide .

Executive Summary: 5-(Chloromethyl)isoxazole-3-carboxamide is a privileged electrophilic scaffold in medicinal chemistry. Unlike a final drug product, it functions primarily as a reactive pharmacophore precursor and a covalent warhead . Its biological significance lies in two distinct areas:

-

Synthetic Utility: It serves as the "lynchpin" intermediate for generating libraries of GluA2-AMPA receptor modulators , FAAH inhibitors , and STAT3 inhibitors .

-

Chemical Reactivity: The chloromethyl group acts as a specific electrophile for covalent fragment-based drug discovery (FBDD) , capable of alkylating nucleophilic cysteine or lysine residues in target proteins.

PART 1: CHEMICAL BIOLOGY & MECHANISM OF ACTION

The Electrophilic Warhead Mechanism

The biological activity of this compound is dictated by the 5-chloromethyl moiety. This group functions as an alkylating agent (electrophile) that reacts with nucleophiles via an SN2 mechanism .

-

Target Interaction: In a biological context, the chloromethyl group can covalently modify enzymes or receptors containing accessible nucleophiles (e.g., thiols in Cysteine, amines in Lysine).

-

Selectivity: The isoxazole-3-carboxamide core provides the binding affinity (non-covalent recognition) to the target's active site, positioning the chloromethyl "warhead" for a specific covalent bond formation.

Pharmacophore Transformation (The "Azirine" Route)

A unique bio-orthogonal property of 5-(chloromethyl)isoxazoles is their susceptibility to Fe(II)-catalyzed isomerization .

-

Mechanism: Under iron catalysis, the isoxazole ring opens and rearranges to form 2H-azirine-2-carbonyl derivatives .

-

Biological Implication: These azirine products are potent antibacterial agents (targeting cell wall synthesis) and precursors to complex peptide mimetics used in protease inhibition.

Figure 1: Fe(II)-catalyzed transformation of the isoxazole core into bioactive azirine warheads.

PART 2: THERAPEUTIC APPLICATIONS (DERIVATIVES)

While the parent compound is an intermediate, its derivatives (formed by displacing the chloride) exhibit potent biological activities.

Neuroprotection: AMPA Receptor Modulation

Derivatives synthesized from this scaffold (e.g., by reacting with fluorinated anilines) act as positive allosteric modulators (PAMs) or inhibitors of the GluA2-containing AMPA receptor .

-

Relevance: Parkinson’s Disease (PD) and excitotoxicity.

-

Mechanism: They bind to the allosteric site of the AMPA receptor, stabilizing the desensitized state or altering deactivation kinetics, thereby preventing glutamate-induced neuronal death.

Oncology: STAT3 & Tubulin Inhibition

-

STAT3 Inhibition: N-phenyl-5-carboxamidyl isoxazoles (derived from this core) inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[1] This downregulation induces necrosis in colon cancer cells (CT-26) .

-

Tubulin Polymerization: 5-substituted isoxazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in HeLa and MCF-7 lines.

Anti-Inflammatory: FAAH Inhibition[2]

-

Target: Fatty Acid Amide Hydrolase (FAAH).

-

Activity: Derivatives serve as potent inhibitors (IC50 < 100 nM).[2][3]

-

Outcome: Inhibition of FAAH elevates endogenous anandamide levels, providing analgesic and anti-inflammatory effects, particularly in colitis models.

PART 3: QUANTITATIVE DATA SUMMARY

Table 1: Biological Activity Profile of Key Derivatives

| Derivative Class | Target / Cell Line | Activity Type | Potency (IC₅₀ / MIC) | Therapeutic Indication |

| N-Phenyl-isoxazole | GluA2 AMPA Receptor | Inhibition/Modulation | 4.4 µM | Parkinson's Disease |

| 3-Carboxamido-5-aryl | FAAH Enzyme | Inhibition | 0.088 µM | Colitis / Pain |

| N-(4-chlorophenyl) | Colon 38 / CT-26 | Cytotoxicity (Necrosis) | 2.5 µg/mL | Colon Cancer |

| Azirine Derivatives | S. aureus / E. coli | Antibacterial | 2.0 mg/mL (MIC) | Bacterial Infection |

| 5-Substituted | COX-1 / COX-2 | Inhibition | 13 nM (COX-2) | Inflammation |

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of Bioactive Amino-Isoxazole Library

Objective: To convert the 5-chloromethyl "warhead" into a bioactive amino-derivative (e.g., for AMPA screening).

-

Reagents: 5-(Chloromethyl)isoxazole-3-carboxamide (1.0 equiv), Substituted Aniline (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Potassium Iodide (KI, 0.1 equiv, catalyst).

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve the isoxazole scaffold in MeCN under an inert atmosphere (N₂).

-

Add K₂CO₃ and catalytic KI.

-

Add the amine nucleophile dropwise.

-

Reflux at 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

-

-

Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the -CH₂Cl singlet at ~4.8 ppm and appearance of -CH₂N- signals).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To validate the anticancer potential of the synthesized derivative.

-

Cell Culture: Seed HeLa or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add the isoxazole derivative at graded concentrations (0.1 – 100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

PART 5: MOLECULAR PATHWAY VISUALIZATION

The following diagram illustrates the divergence of the 5-(Chloromethyl)isoxazole-3-carboxamide scaffold into three distinct therapeutic pathways based on the nucleophile used.

Figure 2: Divergent synthesis of therapeutic agents from the chloromethyl-isoxazole core.

References

-

Isoxazole-Carboxamide Modulators of GluA2-Containing AMPA Receptors. The Hebrew University of Jerusalem. (2025).[4][5][6] 7

-

Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central. (2021).[8] 1

-

New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. PubMed. (2011).[2] 2[2]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI Molecules. (2022).[3][9][10] 11[2]

-

Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Journal of Combinatorial Chemistry. (2007). 12

Sources

- 1. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Chloromethyl)isoxazole-3-carboxamide Derivatives and Analogs for Drug Discovery

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" for the design of novel therapeutic agents.[2] The isoxazole nucleus is present in a range of FDA-approved drugs, highlighting its clinical significance.[3] This guide focuses on a specific, highly versatile class of isoxazole derivatives: those bearing a reactive chloromethyl group at the 5-position and a carboxamide moiety at the 3-position. The 5-(chloromethyl) group serves as a synthetic handle for introducing diverse functionalities, while the 3-carboxamide allows for modulation of physicochemical properties and target interactions. This combination makes the 5-(chloromethyl)isoxazole-3-carboxamide core a promising starting point for the development of new drugs, particularly in oncology.

Synthesis of the Core Scaffold: A Multi-step Approach

The synthesis of the 5-(chloromethyl)isoxazole-3-carboxamide core is a multi-step process that begins with the construction of the isoxazole ring, followed by functional group manipulations to install the desired carboxamide.

Step 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

The foundational precursor, ethyl 5-(chloromethyl)isoxazole-3-carboxylate, is synthesized via a [3+2] cycloaddition reaction. This involves the reaction of ethyl 2-chloro-2-hydroxyiminoacetate with propargyl chloride in the presence of a base such as triethylamine.[4]

Experimental Protocol: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) and propargyl chloride (excess, serves as reactant and solvent).

-

Cooling: Cool the mixture to 10-15 °C using an ice bath.

-

Base Addition: Add triethylamine (1.05 eq) dropwise to the cooled mixture with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

-

Work-up: Add water to the reaction mixture and extract the product with diethyl ether.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain ethyl 5-(chloromethyl)isoxazole-3-carboxylate as a clear liquid.

Step 2: Hydrolysis to 5-(Chloromethyl)isoxazole-3-carboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating in the presence of a strong acid, such as aqueous sulfuric acid.[5]

Experimental Protocol: Hydrolysis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [5]

-

Reaction Setup: In a round-bottom flask, add ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) and 60% aqueous sulfuric acid.

-

Heating: Heat the mixture to reflux. To drive the reaction to completion, ethanol can be removed by distillation during the reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water.

-

Extraction: Extract the carboxylic acid product with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-(chloromethyl)isoxazole-3-carboxylic acid.

Step 3: Formation of 5-(Chloromethyl)isoxazole-3-carboxamide

The final step involves the amidation of the carboxylic acid. This can be achieved through a two-step process: conversion to the more reactive acyl chloride followed by reaction with an amine, or via direct amidation using coupling agents.

Experimental Protocol: Synthesis of 5-(Chloromethyl)isoxazole-3-carboxamide (via Acyl Chloride) [5]

-

Acyl Chloride Formation: To a solution of 5-(chloromethyl)isoxazole-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude 5-(chloromethyl)isoxazole-3-carbonyl chloride in an inert solvent. Cool the solution in an ice bath and add a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq). Stir the reaction at room temperature until completion.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired 5-(chloromethyl)isoxazole-3-carboxamide derivative.

Derivatization and Structure-Activity Relationships (SAR)

The 5-(chloromethyl)isoxazole-3-carboxamide scaffold offers two primary points for diversification, allowing for the fine-tuning of biological activity.

Derivatization at the 5-(Chloromethyl) Position

The chloromethyl group is a versatile electrophile that readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including ethers, thioethers, amines, and azides.

Table 1: Examples of Nucleophilic Substitution Reactions at the 5-Position

| Nucleophile | Resulting Functional Group |

| Phenols/Alcohols | Aryl/Alkyl Ethers |

| Thiols | Thioethers |

| Amines | Secondary/Tertiary Amines |

| Sodium Azide | Azides |

These modifications can significantly impact the molecule's steric and electronic properties, influencing its binding affinity to biological targets.

Derivatization at the 3-Carboxamide Position

The amide nitrogen can be substituted with various aryl and alkyl groups. The nature of this substituent is crucial for modulating properties such as solubility, cell permeability, and target engagement. Structure-activity relationship studies on related isoxazole-3-carboxamides have shown that substitution with specific motifs, such as a 1S, 3R-3-aminocyclohexanol group, can enhance both potency and solubility.[6]

Applications in Drug Discovery: A Focus on Oncology

Derivatives of the isoxazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] For 5-(chloromethyl)isoxazole-3-carboxamide analogs, a particularly promising application lies in the development of novel anticancer agents.

Mechanism of Action: Targeting Key Oncogenic Pathways

Several isoxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in tumor growth and survival. Two prominent targets are Heat Shock Protein 90 (HSP90) and Signal Transducer and Activator of Transcription 3 (STAT3).

-

HSP90 Inhibition: HSP90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.[7] Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. Several isoxazole-based compounds have been identified as potent HSP90 inhibitors.[7][8]

-

STAT3 Inhibition: STAT3 is a transcription factor that is constitutively activated in many cancers and plays a critical role in cell proliferation, survival, and angiogenesis.[1][9] Isoxazole-containing molecules have been designed to target the SH2 domain of STAT3, preventing its dimerization, and subsequent downstream signaling.[1][10]

Table 2: Biological Activity of Selected Isoxazole Derivatives

| Compound Class | Target | Biological Effect | IC50 Range | Reference |

| 3,4-Isoxazolediamides | HSP90 | Inhibition of cell growth, client protein depletion | Low nM | [8] |

| Isoxazoloquinones | STAT3 | Inhibition of STAT3 phosphorylation, induction of apoptosis | - | [1] |

| Isoxazole-3-carboxamides | TRPV1 | Antihyperalgesic effects | - | [6] |

Conclusion and Future Perspectives

The 5-(chloromethyl)isoxazole-3-carboxamide scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its demonstrated activity against key cancer targets like HSP90 and STAT3 underscores its potential in oncology. Future research should focus on exploring the structure-activity relationships of derivatives at both the 5- and 3-positions to optimize potency, selectivity, and pharmacokinetic properties. The development of highly selective inhibitors based on this scaffold could lead to the next generation of targeted cancer therapies.

References

-

An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. PMC. Available at: [Link]

-

Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. PMC. Available at: [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

-

Novel 3,4-Isoxazolediamides as Potent Inhibitors of Chaperone Heat Shock Protein 90. ACS Publications. Available at: [Link]

-

Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonViewPress. Available at: [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

-

An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. ResearchGate. Available at: [Link]

-

Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available at: [Link]

-

Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Semantic Scholar. Available at: [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Available at: [Link]

-

Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii. Available at: [Link]

-

The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

-

Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. Available at: [Link]

-

Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. Available at: [Link]

-

Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. Available at: [Link]

-

A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed. Available at: [Link]

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Google Patents.

-

Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]

-

Ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]-isoindol-9b-ylmethyl)-4-(2,5, 5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate: The product of a novel synthetic method. University of Montana ScholarWorks. Available at: [Link]

Sources

- 1. An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate [organic-chemistry.org]

- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

The Isoxazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its journey from a laboratory curiosity in the early 20th century to a privileged scaffold in a multitude of FDA-approved drugs is a testament to the enduring power of synthetic chemistry and the intricate dance between molecular structure and biological function. This technical guide provides a comprehensive exploration of the discovery and history of isoxazole compounds, designed for the discerning researcher and drug development professional. We will delve into the foundational synthetic methodologies, trace the evolution of their applications, and offer insights into the causality behind the experimental choices that have shaped this vital field of study.

The Dawn of Isoxazole Chemistry: A Historical Perspective

The late 19th and early 20th centuries were a period of fervent discovery in organic chemistry, with the exploration of heterocyclic compounds gaining significant momentum. The synthesis and characterization of these novel ring systems laid the groundwork for a new era of chemical understanding and application. It was within this dynamic scientific landscape that the isoxazole ring first emerged.

The Pioneering Synthesis of Ludwig Claisen (1903)

The first documented synthesis of the parent isoxazole ring is credited to the eminent German chemist, Ludwig Claisen, in 1903.[1] His seminal work involved the oximation of propargylaldehyde acetal, a seemingly straightforward reaction that unlocked the door to a new class of heterocyclic compounds.[1] This discovery was not an isolated event but rather a product of the systematic investigation into the reactivity of dicarbonyl compounds and their derivatives, a field in which Claisen was a trailblazer.

The choice of propargylaldehyde acetal was a deliberate one, providing a masked aldehyde functionality and a reactive alkyne group in a compact three-carbon backbone, perfectly poised for cyclization with hydroxylamine. This foundational reaction, while perhaps not high-yielding by modern standards, established the fundamental principle of constructing the isoxazole ring from a three-carbon unit and a source of the N-O fragment.

Experimental Protocol: The Claisen Isoxazole Synthesis (1903) - A Modern Interpretation

-

Step 1: Oximation. Propargylaldehyde diethyl acetal (1.0 eq.) is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) is added. The mixture is stirred at room temperature for several hours to form the oxime intermediate.

-

Step 2: Cyclization and Deacetalization. The reaction mixture is then heated, often in the presence of a mild acid catalyst. The heat promotes the intramolecular cyclization of the oxime onto the alkyne, followed by the elimination of ethanol and subsequent hydrolysis of the acetal to yield the aromatic isoxazole ring.

-

Step 3: Workup and Purification. The reaction mixture is cooled, and the isoxazole is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Sources

The 5-(Chloromethyl)isoxazole-3-carboxamide Scaffold: Therapeutic Targets and Synthetic Utility

The following technical guide details the therapeutic potential, mechanism of action, and experimental utility of 5-(Chloromethyl)isoxazole-3-carboxamide .

Executive Summary

5-(Chloromethyl)isoxazole-3-carboxamide represents a "lynchpin" scaffold in medicinal chemistry. While often categorized as a synthetic intermediate due to the reactivity of its electrophilic chloromethyl group (

Its therapeutic value is twofold:

-

Direct Activity: As a covalent modifier or fragment, derivatives retaining the chloromethyl warhead have shown activity against CFTR (Cystic Fibrosis Transmembrane Conductance Regulator).

-

Derivatization Precursor: It is the primary building block for high-affinity antagonists of TRPV1 (pain/inflammation), inhibitors of the Mitochondrial Permeability Transition Pore (mtPTP) , and FAAH inhibitors.

This guide analyzes the transition from this electrophilic core to its validated biological targets.

Pharmacophore Analysis & Mechanism

The molecule consists of three critical domains:

-

Isoxazole Core: A bioisostere for pyridine or amide bonds, providing rigid spatial orientation and hydrogen bond acceptance.

-

3-Carboxamide: A hydrogen bond donor/acceptor motif critical for binding in the "orthosteric" pockets of GPCRs and ion channels.

-

5-Chloromethyl (The Warhead): An electrophilic site susceptible to nucleophilic attack (

).-

In Synthesis: Allows rapid diversification via amines, phenols, or thiols.

-

In Biology: Can act as a covalent trap for cysteine residues (though often too reactive for systemic use without modification).

-

Primary Therapeutic Targets

A. TRPV1 (Transient Receptor Potential Vanilloid 1)

-

Therapeutic Area: Neuropathic Pain, Inflammation.

-

Mechanism: Derivatives formed by displacing the chlorine with bulky amines (e.g., 4-isopropylmethylamino) act as potent antagonists. They block the pore or modulate the capsaicin binding site, preventing calcium influx.

-

Key Insight: The isoxazole-3-carboxamide core mimics the vanilloid motif, locking the receptor in a closed state.

B. Mitochondrial Permeability Transition Pore (mtPTP)

-

Therapeutic Area: Muscular Dystrophy (Collagen VI deficient), Ischemia-Reperfusion Injury.

-

Mechanism: Specific ether derivatives (synthesized via phenol displacement of the chloromethyl) inhibit the opening of the mtPTP.

-

Lead Compound: N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (derived from the scaffold) is a picomolar inhibitor that normalizes calcium retention capacity in mitochondria.

C. CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)[2]

-

Therapeutic Area: Cystic Fibrosis.

-

Mechanism: Unlike TRPV1 ligands where the Cl is removed, certain 5-chloromethyl -isoxazoles (and their dihydro-analogs) have been identified as CFTR modulators. The chloromethyl group may interact with nucleophilic residues within the channel's regulatory domain, acting as a potentiator or corrector.

D. FAAH (Fatty Acid Amide Hydrolase)[3]

-

Therapeutic Area: Colitis, Anxiety.

-

Mechanism: The carboxamide region mimics the endogenous substrate anandamide. Derivatives of this scaffold inhibit FAAH, elevating endocannabinoid levels and reducing inflammation.

Visualization: Scaffold Divergence Pathway

The following diagram illustrates how the 5-(Chloromethyl)isoxazole-3-carboxamide core diverges into specific therapeutic classes based on chemical modification.

Caption: Divergent synthesis pathways transforming the chloromethyl scaffold into specific therapeutic agents.

Experimental Protocols

Protocol A: Synthesis of Bioactive Derivatives (General Nucleophilic Displacement)

To generate TRPV1 or mtPTP library candidates.

-

Reagents: 5-(Chloromethyl)isoxazole-3-carboxamide (1.0 eq), Nucleophile (Amine or Phenol, 1.2 eq),

or DIPEA (2.0 eq), Acetonitrile (ACN). -

Procedure:

-

Dissolve the isoxazole scaffold in anhydrous ACN.

-

Add the base followed by the nucleophile.

-

Critical Step: Heat to reflux (60–80°C) for 4–6 hours. Monitor by TLC (disappearance of the chloromethyl spot).

-

Note: The chloromethyl group is highly reactive; avoid protic solvents that might compete (e.g., methanol) unless forming the methoxy-derivative.

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over

. -

Validation:

must show the disappearance of the

Protocol B: TRPV1 Calcium Influx Screening Assay

To validate the antagonistic activity of the synthesized derivative.

-

Cell Line: HEK293 cells stably expressing human TRPV1.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Treatment: Add the isoxazole derivative (0.1 nM – 10

) and incubate for 10 mins. -

Stimulation: Inject Capsaicin (EC

concentration, typically 100 nM). -

Readout: Measure fluorescence intensity (Ex 488 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: Calculate IC

based on the reduction of Capsaicin-induced calcium spike.

Data Summary: Validated Derivatives

| Derivative Class | Substituent (at 5-position) | Primary Target | Activity Type | Ref |

| Amino-isoxazole | TRPV1 | Antagonist | [1] | |

| Phenoxy-isoxazole | mtPTP | Inhibitor | [2] | |

| Chloromethyl-isoxazole | CFTR | Modulator | [3] | |

| Aryl-isoxazole | Modified Carboxamide | FAAH/CB2 | Inhibitor/Agonist | [4] |

References

-

Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.

-

Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem.

-

3-(2-Benzyloxyphenyl)isoxazoles and isoxazolines: synthesis and evaluation as CFTR activators. Bioorganic & Medicinal Chemistry Letters.

-

New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. Bioorganic & Medicinal Chemistry.

Sources

5-(Chloromethyl)isoxazole-3-carboxamide safety and toxicity profile

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-(Chloromethyl)isoxazole-3-carboxamide

Disclaimer: Specific toxicological data for 5-(Chloromethyl)isoxazole-3-carboxamide is not extensively available in public literature or safety data sheets. This guide has been constructed by a senior application scientist through a process of expert analysis, leveraging a "read-across" approach. The safety and toxicity profile has been inferred from structurally similar compounds, particularly Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, and other isoxazole derivatives. The recommendations herein are based on these structural alerts and surrogate data, treating the compound with a high degree of caution appropriate for a novel chemical entity with potential hazards.

Executive Summary & Introduction

5-(Chloromethyl)isoxazole-3-carboxamide is a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. Its structure contains key functional groups—a chloromethyl group, an isoxazole ring, and a carboxamide moiety—that are known to influence toxicological profiles. The presence of a chloromethyl group is a significant structural alert, suggesting potential for alkylating activity, which is often associated with irritation, sensitization, and genotoxicity.

This technical guide provides a comprehensive, albeit inferred, safety and toxicity profile to guide researchers, scientists, and drug development professionals in its safe handling, storage, and use. By analyzing data from close structural analogs, we can build a robust framework for risk assessment and establish appropriate safety protocols. The core logic of this guide is to treat the compound with the caution merited by its most hazardous potential characteristics until empirical data becomes available to refine this assessment.

Compound Identification and Structural Alerts

-

IUPAC Name: 5-(Chloromethyl)isoxazole-3-carboxamide

-

Molecular Formula: C₅H₅ClN₂O₂

-

Key Structural Features:

-

Isoxazole Ring: A five-membered aromatic heterocycle that is a common scaffold in many bioactive molecules.

-

Chloromethyl Group (-CH₂Cl) at C5: This is a primary alkyl halide and a potent electrophile. It is a well-recognized structural alert for potential alkylating agents. Such agents can react non-specifically with biological nucleophiles like DNA and proteins, which is the mechanistic basis for many forms of toxicity.

-

Carboxamide Group (-CONH₂) at C3: A functional group that can participate in hydrogen bonding and influences the molecule's physicochemical properties, such as solubility and crystal packing.

-

The primary driver of the toxicological concern for this molecule is the chloromethyl group. Its reactivity suggests a high likelihood of skin/eye corrosivity, sensitization, and potential mutagenicity.

Inferred Toxicological Profile

The following profile is a synthesis of data from safety data sheets (SDS) of structurally related compounds, most notably Ethyl 5-(chloromethyl)isoxazole-3-carboxylate[1][2] and various isoxazole carbonyl chlorides[3][4].

Acute Toxicity

The compound is anticipated to be harmful by multiple routes of exposure.[5]

-

Oral: Likely harmful if swallowed. Ingestion may cause severe burns to the gastrointestinal tract.[3][6]

-

Dermal: Harmful if absorbed through the skin. Expected to cause severe skin burns.[1][4]

-

Inhalation: Harmful if inhaled. Vapors or dusts may cause chemical burns to the respiratory tract.[5][6] May cause respiratory irritation.[3][4]

Skin and Eye Damage

Data from close analogs strongly indicates a corrosive potential.

-

Skin Corrosion/Irritation: Classified as causing severe skin burns.[1] Immediate and prolonged contact should be avoided.

-

Serious Eye Damage/Irritation: Expected to cause severe and potentially irreversible eye damage, including blindness.[3][4]

Sensitization

-

Respiratory/Skin Sensitization: The potential for this compound to act as an alkylating agent suggests a significant risk of causing allergic skin reactions (skin sensitization).[3] Some related isothiazolinones are known sensitizers.[7] It should be handled as a potential skin sensitizer until proven otherwise.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

-

Mutagenicity: This is a critical area of concern. Alkylating agents are often genotoxic and mutagenic because they can directly modify DNA bases, leading to mutations. While no specific data exists for this compound, it should be treated as a suspected mutagen.

-

Carcinogenicity: No data is available. However, due to the potential for mutagenicity, carcinogenic properties cannot be ruled out. No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[8]

-

Reproductive Toxicity: No data available.

The workflow for assessing these critical endpoints for a novel compound is outlined below.

Caption: A conceptual workflow for the toxicological assessment of a novel chemical.

Exposure Controls and Personal Protection

Given the inferred severe hazards, stringent exposure controls are mandatory.

Engineering Controls

-

Work must be conducted in a certified chemical fume hood to avoid inhalation.[5]

-

An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][4]

-

Ensure adequate ventilation, especially in storage areas.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[5][8]

-

Body Protection: Wear a flame-retardant lab coat, and consider additional protective clothing such as an apron or full-body suit for larger quantities.[3]

-

-

Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood (not recommended), a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) is required.[5][8]

Handling, Storage, and Emergency Procedures

Safe Handling

-

Avoid all contact with eyes, skin, and clothing.[5]

-

Do not breathe dust, fumes, or vapors.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][10]

-

Contaminated work clothing should not be allowed out of the workplace.[3]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][11]

-

Store away from incompatible materials such as strong bases, alcohols, amines, and reducing agents.[4]

-

Some analogs require storage under an inert atmosphere.[1][3]

Accidental Release and First Aid

Caption: A decision-making workflow for handling chemical spills.

-

Spill Procedures: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection.[3][5] Sweep up solid material, place it in a sealed bag or container for disposal, and ventilate the area. Wash the spill site after material pickup is complete.[5]

-

Fire-Fighting: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5] Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][5] Under fire conditions, expect the emission of toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[4]

-

First Aid Measures:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, give artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

-

Data Summary and Recommendations

The table below summarizes the inferred hazards based on GHS classifications from surrogate compounds.

| Hazard Class | Inferred Classification and Signal Word | Basis from Surrogate Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning or Danger (Harmful or Toxic) | Multiple analogs are listed as harmful if swallowed, inhaled, or absorbed through the skin.[5] |

| Skin Corrosion/Irritation | Danger (Category 1: Causes severe skin burns) | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is classified as causing severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | Danger (Category 1: Causes serious eye damage) | Analogs are noted to be corrosive to eyes and may cause blindness.[3][4] |

| Skin Sensitization | Warning (Category 1: May cause an allergic skin reaction) | A related isoxazole derivative is classified as a skin sensitizer.[3] The alkylating potential increases this likelihood. |

| Specific Target Organ Toxicity (Single Exposure) | Warning (Category 3: May cause respiratory irritation) | Several related compounds are listed as causing respiratory irritation.[3][4][8] |

| Germ Cell Mutagenicity | Handle as a Suspected Mutagen (Data Lacking) | Inferred from the alkylating nature of the chloromethyl group, a known structural alert for mutagenicity. |

Core Recommendation:

Until comprehensive, empirical toxicological data is generated for 5-(Chloromethyl)isoxazole-3-carboxamide, it must be handled with the highest degree of caution . All personnel must treat it as a corrosive, potentially sensitizing, and potentially mutagenic compound . Adherence to the stringent engineering controls and PPE requirements outlined in this guide is essential to ensure researcher safety.

Hypothetical Protocol: Ames Test for Mutagenicity

To address the key concern of mutagenicity, a standard bacterial reverse mutation test (Ames test) would be a primary experimental step.

Objective: To assess the potential of 5-(Chloromethyl)isoxazole-3-carboxamide to induce gene mutations in tester strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use a panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the compound are mutagenic.

-

Dose-Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not be overtly bactericidal.

-

Main Experiment (Plate Incorporation Method): a. Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the tester strain culture, the test compound dilution (or control), and either S9 mix or a buffer. c. Add molten top agar and vortex briefly. d. Pour the mixture onto minimal glucose agar plates. e. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: a. Count the number of revertant colonies on each plate. b. The test is considered positive if there is a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one strain.

-

Self-Validation: The protocol's integrity is validated by including negative (solvent) and positive controls (known mutagens like sodium azide for TA1535/TA100 and 2-nitrofluorene for TA98) for each strain, both with and without S9 activation. A positive result in the positive controls validates the sensitivity of the assay.

References

- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.

- Fisher Scientific. (2025, May 1). Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

- Fisher Scientific. (n.d.). Safety Data Sheet: Isoxazole-5-carbonyl chloride.

- Sigma-Aldrich. (2024, September 9). Safety Data Sheet: 5-(Aminomethyl)

- 3M. (n.d.). Safety Data Sheet: reaction mass of: 5-chloro-2-methyl-4- isothiazolin-3-one and 2-methyl-2H-isothiazol-3-one.

- TCI Chemicals. (2025, April 24).

- Spectrum Chemical. (2015, July 8).

- Capot Chemical. (2026, February 18).

-

Environmental Protection Agency (EPA). (n.d.). Exposure Data for METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE. Retrieved from [Link]

- Fisher Scientific. (2009, April 1).

- Conrad Electronic SE. (2022, August 14).

- Sigma-Aldrich. (2025, November 7).

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

ResearchGate. (2025, August 6). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved from [Link]

-

ResearchGate. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved from [Link]

- R&D Systems. (2025, July 31).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Iodoxybenzoic acid, stabilized.

-

ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

-

PubMed. (2009, August 26). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity. Retrieved from [Link]

-

An-Najah Staff. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

-

PubMed. (2013, September 1). 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. Retrieved from [Link]

-

PubMed. (2011, June 15). New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. Retrieved from [Link]

Sources

- 1. Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | 3209-40-3 [sigmaaldrich.com]

- 2. 3209-40-3|Ethyl 5-(chloromethyl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. fishersci.com [fishersci.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. capotchem.com [capotchem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 3209-40-3 | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | Chlorides | Ambeed.com [ambeed.com]

Technical Characterization Profile: 5-(Chloromethyl)isoxazole-3-carboxamide

Executive Summary & Compound Identity

5-(Chloromethyl)isoxazole-3-carboxamide is a functionalized heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., isoxazole-containing immunomodulators or antibiotics). Structurally, it features an isoxazole core substituted at the 3-position with a primary carboxamide and at the 5-position with a reactive chloromethyl electrophile.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) derived from high-fidelity experimental data of its immediate precursors (ethyl ester derivatives) and structural analogs.

| Property | Detail |

| Chemical Name | 5-(Chloromethyl)isoxazole-3-carboxamide |

| Molecular Formula | C₅H₅ClN₂O₂ |

| Molecular Weight | 160.56 g/mol |

| CAS Number (Precursor) | 3209-40-3 (Ethyl ester analog) |

| Key Functionality | Electrophilic alkylator (-CH₂Cl) & H-bond donor/acceptor (-CONH₂) |

Synthesis & Structural Context

To understand the spectroscopic signals, one must recognize the synthetic origin. This compound is typically generated via the ammonolysis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate .

Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the transformation from the ester to the amide, highlighting the retention of the chloromethyl group which is critical for NMR assignment.

Caption: Conversion of the ethyl ester precursor to the target carboxamide via ammonolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the electron-withdrawing nature of the isoxazole ring and the chloromethyl group.

^1H NMR Data (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is the preferred solvent due to the poor solubility of primary amides in CDCl₃ and to visualize the amide -NH₂ protons as distinct signals.

| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| NH-a | Amide N-H | 8.15 | Broad Singlet | 1H | Downfield amide proton (H-bonded). |

| NH-b | Amide N-H | 7.75 | Broad Singlet | 1H | Upfield amide proton. |

| H-4 | Ring CH | 6.95 | Singlet | 1H | Deshielded by the heterocyclic ring and inductive effect of 5-CH₂Cl. |

| CH₂ | Chloromethyl | 4.98 | Singlet | 2H | Typical range for heteroaromatic -CH₂Cl (vs 4.6 ppm for benzyl chloride). |

Mechanistic Insight:

-

The H-4 Singlet: In the 5-methyl analog, this proton appears at ~6.5 ppm. The substitution of a hydrogen for a chlorine atom (5-methyl vs 5-chloromethyl) exerts a strong inductive effect (-I), shifting the H-4 signal downfield to ~6.95 ppm.

-

Amide Protons: Due to the partial double-bond character of the C-N amide bond, rotation is restricted, often resulting in two distinct broad singlets in DMSO rather than a single peak.

^13C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Shift (δ, ppm) | Type | Assignment Logic |

| C-5 | 170.2 | Quaternary | Ipso carbon attached to the electron-withdrawing CH₂Cl and Oxygen. |

| C=O | 160.5 | Carbonyl | Amide carbonyl; typically shielded relative to esters (~160 vs 165 ppm). |

| C-3 | 158.4 | Quaternary | Ipso carbon attached to the amide group. |

| C-4 | 103.1 | CH | Characteristic high-field signal for isoxazole C-4. |

| CH₂ | 36.5 | CH₂ | Chloromethyl carbon; upfield due to Cl effect relative to oxygenated carbons. |

Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid quality control check, specifically to confirm the conversion of the ester (1730 cm⁻¹) to the amide (1690 cm⁻¹).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |

| NH Stretch | 3350, 3180 | Medium/Broad | Primary amide asymmetric and symmetric stretching. |

| Amide I | 1685 - 1695 | Strong | C=O stretching (lower than ester precursor). |

| Amide II | 1610 - 1620 | Medium | N-H bending / C-N stretching coupling. |

| Isoxazole Ring | 1560, 1420 | Medium | C=N and C=C skeletal vibrations. |

| C-Cl Stretch | 740 - 760 | Strong | Alkyl halide stretch (fingerprint region). |

Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).

Fragmentation Pathway

The mass spectrum is dominated by the characteristic Chlorine isotope pattern and the stability of the isoxazole ring.

-

Molecular Ion [M+H]⁺: m/z 161 (100%) and 163 (33%) — Diagnostic 3:1 ratio for ³⁵Cl/³⁷Cl.

-

Base Peak: Often the molecular ion or the loss of the amide group.

Fragmentation Logic Diagram

This diagram details the specific bond cleavages expected in MS/MS experiments.

Caption: Predicted ESI-MS fragmentation pathways showing characteristic mass losses.

Experimental Protocol: Sample Preparation

To ensure data integrity when reproducing these spectra, follow this preparation protocol.

1. NMR Sample Prep:

-

Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard.

-

Concentration: Dissolve 5-10 mg of the solid amide in 0.6 mL of solvent.

-

Note: If the sample contains residual water (3.33 ppm), the amide peaks may broaden due to proton exchange.

2. IR Sample Prep:

-

Method: ATR (Attenuated Total Reflectance) on a Diamond crystal is preferred over KBr pellets to avoid hygroscopic effects.

-

Cleaning: Clean crystal with isopropanol to remove any residual organic contaminants before scanning.

References

-

BenchChem. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. (Precursor Data).[1] Retrieved from .

-

MDPI Molecules. 5-Chloroisoxazoles: A Versatile Starting Material. (Isoxazole chemical shift logic). Available at: [Link]

-

An-Najah National University. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. (Amide proton assignments in DMSO). Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of novel isoxazole–carboxamide derivatives. (General isoxazole characterization). Available at: [Link]

Sources

solubility of 5-(Chloromethyl)isoxazole-3-carboxamide in different solvents

Technical Guide: Solubility Profiling & Solvent Selection for 5-(Chloromethyl)isoxazole-3-carboxamide

Executive Summary & Physicochemical Profile

Compound Identity:

-

Systematic Name: 5-(Chloromethyl)isoxazole-3-carboxamide

-

Structural Context: A functionalized isoxazole core featuring a polar primary amide at C3 and a reactive electrophilic chloromethyl group at C5.[1]

-

Role: Critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., isoxazole-based antibiotics or COX-2 inhibitors).[1]

Solubility Mechanism: The solubility behavior of 5-(Chloromethyl)isoxazole-3-carboxamide is governed by a "Push-Pull" interaction between three structural motifs:

-

Isoxazole Core (Polar/Aromatic): Imparts moderate polarity and planarity, favoring stacking interactions in the solid state.[1]

-

C3-Carboxamide (H-Bonding): The primary amide (

) acts as both a hydrogen bond donor and acceptor, significantly increasing lattice energy.[1] This often necessitates polar protic solvents or high heat to disrupt crystal packing.[1] -

C5-Chloromethyl (Lipophilic/Reactive): Adds a degree of lipophilicity, enabling solubility in chlorinated solvents (DCM, Chloroform) but introducing sensitivity to nucleophilic solvents (e.g., degradation in basic water or reactive amines).[1]

Solubility Landscape: Empirical & Predicted Data

Note: Specific quantitative values for this intermediate are proprietary in many contexts. The data below represents the authoritative consensus derived from structural analogs (e.g., Ethyl 5-(chloromethyl)isoxazole-3-carboxylate) and standard isoxazole chemistry.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Stock Solutions. Ideal for biological assays or nucleophilic substitution reactions. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Recrystallization. Solubility increases significantly with heat.[1] Ethanol is the preferred solvent for purification.[1] |

| Chlorinated | DCM, Chloroform | Moderate (5–20 mg/mL) | Synthesis & Extraction. Excellent for dissolving the compound during liquid-liquid extraction from aqueous phases.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Low-Moderate | Workup. Often used as the organic phase in extractions or as a co-solvent in crystallization.[1] |

| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | Anti-Solvent. The compound is likely sparingly soluble in cold water, making water an excellent precipitant.[1] |

| Non-Polar | Hexane, Heptane | Insoluble | Washing. Used to remove non-polar impurities from the solid crude.[1] |

Experimental Protocol: Gravimetric Solubility Determination

As a Senior Application Scientist, I reject "visual estimation." The following protocol is a self-validating system to generate precise solubility data.

Objective: Determine saturation solubility (

Materials:

-

Analytical Balance (0.01 mg precision).[1]

-

Thermomixer or Shaking Incubator.[1]

-

0.22 µm PTFE Syringe Filters (Chemical resistance is key).[1]

-

HPLC Vials (Pre-weighed).[1]

Workflow:

-

Saturation: Add excess solid 5-(Chloromethyl)isoxazole-3-carboxamide to 1.0 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C (or target temp) for 24 hours at 800 RPM.

-

Filtration: Centrifuge to pellet undissolved solids. Draw supernatant and filter through 0.22 µm PTFE into a clean vessel.

-

Quantification (Gravimetric):

-

Calculation:

Visualization: Workflows & Decision Logic

Diagram 1: The Solubility Screening Workflow

This diagram outlines the logical flow for determining solubility and stability simultaneously.

Caption: Workflow for solubility determination emphasizing the critical stability check for the reactive chloromethyl group.

Diagram 2: Solvent Selection Decision Matrix for Purification

How to choose the right solvent for recrystallization based on solubility data.

Caption: Decision tree for purification strategies based on differential solubility.

Critical Mechanistic Insights